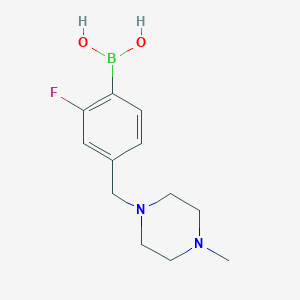

(2-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid

Übersicht

Beschreibung

(2-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C12H18BFN2O2 and its molecular weight is 252.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(2-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid, with the CAS number 1704064-24-3, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a fluorine atom and a piperazine moiety, contributing to its interaction with various biological targets.

The molecular formula of this compound is , with a molecular weight of 252.09 g/mol. It is typically available in high purity (≥98%) and is primarily used in research settings due to its potential applications in medicinal chemistry and biochemistry.

Boronic acids are known for their ability to form reversible covalent bonds with diols and amino acids, particularly serine and cysteine residues in enzymes. This property allows them to act as enzyme inhibitors. The mechanism of action for this compound likely involves:

- Enzyme Inhibition : It may inhibit serine proteases and kinases by binding to their active sites.

- Disruption of Signaling Pathways : By inhibiting key enzymes, this compound can disrupt signaling pathways involved in cell proliferation and survival.

Antitumor Activity

Recent studies have highlighted the antitumor potential of boronic acid derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines:

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| CFI-400945 | PLK4 | <10 | |

| Compound 82a | Pim Kinases | 0.4 - 1.1 | |

| Compound 100 | FGFR1 | <4.1 |

These findings suggest that this compound could be explored further for its antitumor properties.

Enzyme Inhibition Studies

The compound has been investigated for its inhibitory effects on various enzymes:

- Serine Proteases : Exhibited potential as an inhibitor, which is crucial in cancer progression.

- Kinases : Showed promising results in inhibiting kinase activity, which plays a significant role in cell signaling and cancer biology.

Case Studies

Several case studies have demonstrated the efficacy of boronic acids in therapeutic applications:

- Study on Cancer Xenografts : In a mouse model, boronic acid derivatives demonstrated significant tumor growth inhibition, suggesting their potential as anticancer agents.

- Clinical Trials : Some derivatives have entered clinical trials, showing safety profiles and preliminary efficacy against specific tumors.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

One of the primary applications of (2-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid is as a reagent in Suzuki-Miyaura coupling reactions . This reaction allows for the formation of biaryl compounds, which are essential in the development of pharmaceuticals and agrochemicals. The unique structure of this boronic acid enhances its reactivity and selectivity in coupling reactions .

Medicinal Chemistry

The compound has been investigated for its potential as an enzyme inhibitor , particularly targeting serine proteases and kinases. Boronic acids are known to form reversible covalent bonds with serine residues in enzymes, leading to inhibition of their activity. This mechanism is crucial for developing therapeutic agents against various diseases, including cancer and bacterial infections .

Case Study: Anticancer Activity

Research has shown that derivatives of this compound exhibit significant anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. In vitro studies demonstrated that these compounds could effectively reduce cell viability in various cancer cell lines .

Antimicrobial Research

The compound has also been explored for its antibacterial properties , particularly against multi-drug resistant strains. Its mechanism involves interaction with penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis. The ability to inhibit PBPs positions this compound as a candidate for developing new antibiotics .

Case Study: Efficacy Against Resistant Strains

In laboratory studies, this compound showed promising results against resistant bacterial strains, indicating its potential as a novel antimicrobial agent .

Data Tables

| Activity Type | Target Enzyme/Pathway | Effectiveness |

|---|---|---|

| Enzyme Inhibition | Serine proteases | High |

| Antibacterial Action | Penicillin-binding proteins | Moderate to High |

| Anticancer Activity | Various kinases | High |

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group facilitates palladium-catalyzed cross-coupling with aryl halides, forming biaryl structures. This reaction is critical for synthesizing complex molecules in medicinal chemistry.

| Reaction Conditions | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | Na₂CO₃ or K₃PO₄ |

| Solvent | DMF/H₂O or THF |

| Temperature | 80–100°C |

| Yield | 65–85% (varies with steric/electronic factors) |

Example : Coupling with 5-bromo-7-azaindole under Suzuki conditions produced intermediates for kinase inhibitors, demonstrating compatibility with heteroaromatic systems .

Oxidation Reactions

The boronic acid group oxidizes to phenol derivatives under controlled conditions.

| Oxidizing Agent | Products | Conditions |

|---|---|---|

| H₂O₂ (30%) | 2-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenol | Aqueous NaOH, 50°C, 6 hr |

| NaIO₄ | Same as above | EtOH/H₂O, RT, 12 hr |

Key Insight : Oxidation selectivity depends on the steric protection of the boronic acid group by the piperazine sidechain, which slows reaction kinetics compared to non-fluorinated analogs.

Reduction Reactions

The boronic acid converts to boronate esters via reduction, enhancing stability for specific applications.

| Reducing Agent | Products | Conditions |

|---|---|---|

| NaBH₄ | Boronate ester (R-B(OH)₂ → R-B(OR')₂) | MeOH, 0°C, 2 hr |

| LiAlH₄ | Same as above | THF, reflux, 4 hr |

Note : Reduction is less common for this compound due to the stability of the boronic acid group in physiological conditions.

Substitution Reactions

The 4-methylpiperazine sidechain undergoes nucleophilic substitution, enabling structural diversification.

| Reagent | Site of Reaction | Products |

|---|---|---|

| Alkyl halides (e.g., CH₃I) | Piperazine nitrogen | Quaternary ammonium derivatives |

| Acyl chlorides | Piperazine nitrogen | Amide-functionalized analogs |

Example : Treatment with acetyl chloride forms an N-acetylated derivative, modifying solubility and biological activity.

Comparative Reactivity Analysis

The fluorine atom and piperazine group uniquely influence reactivity compared to similar boronic acids:

Key Trends :

-

Fluorine’s Electron-Withdrawing Effect : Reduces boronic acid reactivity in Suzuki couplings compared to non-fluorinated analogs .

-

Piperazine Steric Effects : Shields the boronic acid group, reducing unintended oxidation.

Mechanistic Insights

-

Suzuki-Miyaura Coupling : Proceeds via oxidative addition of the aryl halide to Pd(0), transmetalation with the boronic acid, and reductive elimination .

-

Oxidation : Involves hydroxylation of the boron center via peroxide intermediates, followed by protodeboronation.

This compound’s multifunctional design enables tailored modifications for applications in drug discovery and materials science, though its fluorine and piperazine groups necessitate optimized reaction conditions compared to simpler boronic acids.

Eigenschaften

IUPAC Name |

[2-fluoro-4-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BFN2O2/c1-15-4-6-16(7-5-15)9-10-2-3-11(13(17)18)12(14)8-10/h2-3,8,17-18H,4-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCLZDROEBOKIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)CN2CCN(CC2)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.